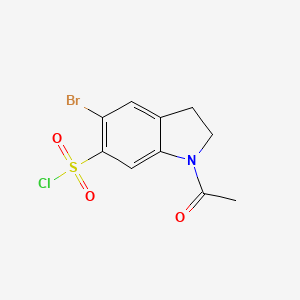

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride

描述

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS 107144-42-3) is a brominated indole derivative functionalized with an acetyl group at the 1-position and a sulfonyl chloride moiety at the 6-position. This compound is characterized by its fused bicyclic structure (2,3-dihydroindole), which restricts ring aromaticity and influences reactivity. The sulfonyl chloride group renders it highly reactive toward nucleophiles, making it a valuable intermediate in synthesizing sulfonamides or sulfonate esters for pharmaceutical or agrochemical applications. Commercial availability is confirmed by Santa Cruz Biotechnology, with pricing at $240/250 mg and $510/1 g .

属性

IUPAC Name |

1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNBWFJSLLIAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Indoline Synthesis

The indoline scaffold (2,3-dihydro-1H-indole) serves as the foundational structure. While classical methods like the Fischer Indole Synthesis or Madelung Cyclization are viable, industrial-scale production often employs catalytic hydrogenation of indole derivatives. For example, hydrogenation of indole over palladium catalysts in acidic media yields indoline with high selectivity.

Regioselective Bromination at Position 5

Introducing bromine at position 5 is critical for subsequent functionalization. Bromination typically employs N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃).

Mechanistic Insights

- Electrophilic Aromatic Substitution (EAS): The indoline’s nitrogen lone pair activates the aromatic ring, directing bromination to the para position relative to the nitrogen (position 5).

- Solvent Systems: Reactions are conducted in dichloromethane or chloroform at 0–25°C to minimize polybromination.

N-Acetylation of the Indoline Nitrogen

Acetylation modifies the nitrogen’s electronic properties, deactivating the ring for subsequent electrophilic reactions.

Reagents and Conditions

Sulfonation and Chlorination at Position 6

Introducing the sulfonyl chloride group at position 6 requires a two-step process: sulfonation followed by chlorination .

Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid (HSO₃Cl) serves as both a sulfonating and chlorinating agent.

Regioselectivity Factors

- Directing Effects: The bromine atom (meta-directing) and acetylated nitrogen (electron-withdrawing) synergistically direct sulfonation to position 6.

- Reaction Conditions:

Intermediate Isolation

The sulfonic acid intermediate is rarely isolated due to instability. Instead, the reaction mixture is directly treated with excess thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the sulfonyl chloride.

Purification and Characterization

Chromatographic Techniques

Industrial-Scale Considerations

Process Optimization

Challenges and Alternative Routes

Competing Reaction Pathways

化学反应分析

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Common reagents for these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Organic Synthesis

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions:

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles such as amines or thiols.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The indole ring can be oxidized to form various derivatives depending on the oxidizing agent used.

Medicinal Chemistry

This compound is instrumental in designing and synthesizing potential therapeutic agents. Research indicates its application in:

- Anti-cancer Drugs: The indole structure is known for its anticancer properties, making this compound a candidate for developing new anticancer therapies.

- Anti-inflammatory Agents: Its reactivity allows for modifications that can enhance anti-inflammatory effects .

Biological Studies

This compound is employed in biological studies to explore the pharmacological properties of indole derivatives:

- Mechanism of Action: The sulfonyl chloride group forms covalent bonds with nucleophilic sites in proteins, making it useful for developing enzyme inhibitors.

- Biological Activity Investigations: Studies have shown that indole derivatives exhibit diverse pharmacological activities, including antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antimicrobial Activity: Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

- Molecular Docking Studies: Investigations using molecular docking have revealed that this compound interacts effectively with target proteins involved in cancer pathways, supporting its role in drug development .

- Synthesis of Novel Derivatives: Ongoing research focuses on synthesizing new derivatives to enhance biological activity and reduce side effects associated with existing drugs .

作用机制

The mechanism of action of 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity makes it useful in the development of enzyme inhibitors and other bioactive compounds. The indole moiety can interact with various biological pathways, contributing to the compound’s overall pharmacological effects .

相似化合物的比较

Comparison with Similar Compounds

To contextualize its properties, 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride is compared below with structurally related indole derivatives, focusing on substituents, synthesis, and functional attributes.

Table 1: Structural and Functional Comparison

Key Differences

Functional Groups :

- The target compound’s sulfonyl chloride group enables nucleophilic substitution (e.g., with amines to form sulfonamides), absent in compounds 9a and 9c, which feature triazole-ethyl groups for antioxidant activity .

- The acetyl group at the 1-position in the target compound likely enhances stability by reducing nucleophilic attack at the indole nitrogen, whereas 9a/9c retain a free NH group for hydrogen bonding .

Synthesis Methods: Compounds 9a and 9c are synthesized via click chemistry (CuI-catalyzed azide-alkyne cycloaddition), achieving moderate yields (46–50%) .

Reactivity and Applications :

- The sulfonyl chloride in the target compound is moisture-sensitive and requires anhydrous handling, contrasting with the hydrolytically stable triazole derivatives 9a/9c .

- While 9a/9c are optimized for antioxidant activity (e.g., ischemia treatment), the target’s reactivity suggests utility in drug derivatization (e.g., protease inhibitors or kinase-targeting agents) .

Spectroscopic Data: Compounds 9a/9c are characterized by ¹H NMR (e.g., δ 4.51 ppm for triazole-ethyl protons) and FAB-HRMS (m/z 397.0653–427.0757) .

Table 2: Physical and Spectral Properties

| Property | This compound | 9c | 9a |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Deepens to brown paste |

| TLC Rf | Not reported | 0.30 (EtOAc:hexanes) | 0.22 (EtOAc:hexanes) |

| Yield | Not reported | 50% | 46% |

Research Implications and Limitations

The comparison highlights the target compound’s unique electrophilic sulfonyl chloride functionality, positioning it as a versatile building block for medicinal chemistry. However, the lack of direct structural analogs in the evidence limits a deeper mechanistic analysis. Further studies should explore:

- Synthetic protocols for the target compound (e.g., sulfonation conditions, acetyl group introduction).

生物活性

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS Number: 107144-42-3) is a synthetic compound with potential biological activities that are of interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C10H9BrClNO3S |

| Molecular Weight | 338.61 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Structure

The structure of this compound includes an indole core substituted with an acetyl group and a bromine atom, which may influence its biological activity through electronic effects and steric interactions.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of lung cancer cells (A549) with IC50 values in the low micromolar range .

Table: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | < 10 |

| Similar Indole Derivative | HeLa | < 15 |

| Similar Indole Derivative | MCF7 | < 20 |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Similar indole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .

Table: Antimicrobial Activity Data

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | < 1 |

| Similar Indole Derivative | Staphylococcus aureus | < 5 |

| Similar Indole Derivative | Escherichia coli | > 100 |

The mechanism of action for compounds like this compound is believed to involve the inhibition of key cellular pathways associated with cancer cell proliferation and bacterial survival. Molecular docking studies suggest that these compounds may interact with specific proteins involved in cell cycle regulation and apoptosis .

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized several indole derivatives and evaluated their anticancer activities against various cell lines. Among these, the compound exhibited selective cytotoxicity towards rapidly dividing cells while sparing normal fibroblasts, indicating a potential therapeutic window for cancer treatment .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of indole derivatives against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial activity, particularly against MRSA and other resistant pathogens .

常见问题

Q. What are the recommended synthetic routes for preparing 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride?

The compound can be synthesized via sulfonation of the indole precursor. A typical approach involves reacting 5-bromo-2,3-dihydro-1H-indole with acetylating agents (e.g., acetic anhydride) to introduce the acetyl group, followed by sulfonation using chlorosulfonic acid or sulfur trioxide. For example, sulfonyl chloride formation in indole derivatives often employs controlled reaction conditions (e.g., low temperature, anhydrous solvents) to minimize side reactions. Post-synthetic purification via column chromatography (e.g., 70:30 ethyl acetate/hexane mixtures) and characterization by NMR and mass spectrometry are critical .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and acetyl/sulfonyl group integration.

- TLC : For monitoring reaction progress (e.g., Rf values in ethyl acetate/hexane systems) .

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns, particularly for bromine-containing compounds .

- IR spectroscopy : To identify functional groups (e.g., sulfonyl chloride S=O stretches near 1370–1350 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers under refrigeration (2–8°C). Avoid moisture and static discharge, as sulfonyl chlorides are hygroscopic and reactive. Use inert atmospheres (e.g., nitrogen) for long-term storage. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to prevent inhalation .

Q. What are the critical safety considerations during experimental handling?

Although GHS hazard data is limited for this compound, sulfonyl chlorides generally require:

- Ventilation : Ensure lab airflow exceeds 0.5 m/s.

- Emergency procedures : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonyl chloride yield?

Optimize temperature (e.g., −10°C to 0°C during sulfonation), solvent choice (e.g., DCM for solubility), and stoichiometry (1.2–1.5 equivalents of chlorosulfonic acid). Catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction rates in sulfonamide formation, as demonstrated in analogous indole sulfonylations . Post-reaction quenching with ice water and rapid extraction minimize hydrolysis.

Q. What strategies mitigate competing side reactions during functionalization of the indole ring?

- Protecting groups : Temporarily block the acetyl group during bromination or sulfonation to prevent undesired acetylation.

- Regioselective catalysts : Use CuI or Pd-based catalysts to direct cross-coupling reactions (e.g., Suzuki-Miyaura) at the bromine site .

- pH control : Maintain acidic conditions (pH < 4) during sulfonation to suppress sulfone formation .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom at position 5 serves as a prime site for palladium-catalyzed couplings (e.g., with aryl boronic acids). Steric and electronic effects from the acetyl and sulfonyl groups may slightly reduce reactivity compared to unsubstituted bromoindoles. Computational DFT studies can predict activation barriers for specific coupling partners .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Comparative analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 5-bromo-6-methylindole derivatives ).

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly in crowded aromatic regions.

- X-ray crystallography : If crystalline, resolve absolute configuration to confirm substituent positions .

Q. What are potential applications in covalent organic frameworks (COFs) or materials science?

The sulfonyl chloride group can act as a linker for constructing COFs via condensation reactions with amines or hydroxyl groups. For example, COF-5 analogs with sulfonyl bridges exhibit high surface areas (~1590 m²/g) and thermal stability (up to 600°C), suggesting utility in gas storage or catalysis .

Q. How to design degradation studies to assess environmental or metabolic stability?

- Hydrolytic stability : Incubate in buffered solutions (pH 2–12) and monitor decomposition via HPLC-MS.

- Photodegradation : Expose to UV light (254 nm) and track byproducts.

- Microsomal assays : Use liver microsomes to simulate metabolic pathways, identifying sulfonate or deacetylated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。